molecular formula C13H21N3O3 B12433782 Tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate CAS No. 887586-40-5

Tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate

Cat. No.: B12433782
CAS No.: 887586-40-5
M. Wt: 267.32 g/mol
InChI Key: WQAVNFOYBHQXII-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate (CAS: 887586-34-7) is a piperidine-based compound featuring a tert-butyl carboxylate group and a 5-amino-1,2-oxazole substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₃H₂₁N₃O₃, with a molecular weight of 267.32 g/mol and a polar surface area (PSA) of 81.59 Ų, indicative of moderate polarity . The compound is utilized as a building block in pharmaceutical and biochemical research, particularly in the synthesis of intermediates for drug discovery .

Properties

CAS No.

887586-40-5

Molecular Formula

C13H21N3O3

Molecular Weight

267.32 g/mol

IUPAC Name

tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)18-12(17)16-6-4-5-9(8-16)10-7-11(14)19-15-10/h7,9H,4-6,8,14H2,1-3H3

InChI Key

WQAVNFOYBHQXII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NOC(=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then subjected to further reactions to introduce the oxazole moiety . The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazole ring or the piperidine moiety.

    Substitution: Substitution reactions can occur at the amino group or other reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs.

Scientific Research Applications

Tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues of the target compound, highlighting variations in heterocyclic substituents, ring systems, and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Heterocycle Type Core Ring Key Substituent(s)
Tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate (Target) 887586-34-7 C₁₃H₂₁N₃O₃ 267.32 5-Amino-1,2-oxazole Piperidine -NH₂ on oxazole
Tert-butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate 1243306-92-4 C₁₃H₂₁N₃O₃ 267.33 3-Methyl-1,2,4-oxadiazole Piperidine -CH₃ on oxadiazole
Tert-butyl 2-(5-amino-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate 1335139-17-7 C₁₂H₁₉N₃O₃ 253.30 5-Amino-1,2-oxazole Pyrrolidine -NH₂ on oxazole
Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Not provided C₁₁H₁₉N₅O₂ 253.30 Tetrazole Piperidine Tetrazole ring (-N=N-)

Key Observations :

Heterocycle Variations: The target compound's 5-amino-1,2-oxazole differs from the oxadiazole () and tetrazole () derivatives.

Physicochemical Properties

Property Target Compound 3-Methyl-oxadiazole Analogue Pyrrolidine Analogue Tetrazole Analogue
XLogP3 3.238 3.24 (predicted) ~2.8 (estimated) ~1.5 (estimated)
PSA (Ų) 81.59 ~70 (estimated) ~80 ~90
Density (g/cm³) 1.176 1.18 (predicted) 1.15 (predicted) Not reported

Analysis :

  • Polarity: The amino group in the target compound increases PSA compared to the methyl-oxadiazole analogue, suggesting improved solubility in polar solvents.
  • Lipophilicity : The tetrazole analogue (lower XLogP3) is less lipophilic than the target compound, which may influence membrane permeability .

Biological Activity

Tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C12H21N5O2C_{12}H_{21}N_{5}O_{2} with a molecular weight of 267.33 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and an oxazole derivative, which contributes to its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that compounds containing oxazole moieties exhibit anticancer properties. For instance, derivatives similar to tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine have shown cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM)
Human cervical carcinoma (HeLa)15.4
Colon adenocarcinoma (Caco-2)12.7
Breast cancer (MCF-7)18.9

These results indicate that the oxazole group may enhance the compound's ability to inhibit tumor cell proliferation by interfering with cellular signaling pathways involved in cancer progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies revealed that it exhibits significant inhibitory effects on:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .

The biological activities of tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine are thought to arise from its ability to interact with specific molecular targets within cells. The oxazole ring can participate in hydrogen bonding and π-stacking interactions with biomolecules such as proteins and nucleic acids, influencing their function.

In cancer cells, the compound may induce apoptosis through the activation of caspases or by inhibiting key signaling pathways associated with cell survival and proliferation . Its antimicrobial effects may result from disrupting bacterial cell wall synthesis or interfering with metabolic processes essential for bacterial growth.

Case Studies

  • In Vivo Efficacy : A study investigating the efficacy of the compound in a murine model of breast cancer showed a significant reduction in tumor size when administered at doses of 10 mg/kg body weight over a period of four weeks. Histopathological analysis revealed increased apoptosis in tumor tissues compared to control groups .
  • Synergistic Effects : In combination therapy studies, tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine demonstrated synergistic effects when used alongside established chemotherapeutics like doxorubicin. This combination resulted in enhanced cytotoxicity against resistant cancer cell lines .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Reactions performed at 0–20°C improve selectivity for intermediates .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency.
  • Solvent Selection : Dichloromethane or THF is preferred for Boc-protection due to inertness and solubility .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Boc ProtectionBoc₂O, TEA, DCM, 0°C → RT85–90
Oxazole-Piperidine CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C70–75

Advanced: How can contradictions in spectroscopic data (e.g., NMR, MS) during characterization be resolved?

Answer:
Contradictions often arise from impurities, tautomerism, or dynamic effects. Methodological solutions include:

  • Multi-Technique Validation :
    • 2D NMR (HSQC, HMBC) : Resolves overlapping signals and assigns quaternary carbons .
    • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula despite isotopic interference.
  • X-ray Crystallography : Definitive structural assignment via single-crystal analysis, especially if tautomers exist .
  • Dynamic NMR Studies : Variable-temperature NMR identifies rotational barriers or conformational exchange .

Case Study : Discrepancies in NH proton signals may arise from hydrogen bonding. Using DMSO-d₆ as a solvent can stabilize NH groups, simplifying interpretation .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE) :
    • Respirators (for dust/fumes), nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Storage : Store in airtight containers at –20°C to prevent degradation; incompatible with strong oxidizers .

Q. Emergency Measures :

  • Eye Contact : Flush with water for 15 minutes; seek medical attention .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What methodologies address challenges in crystallographic analysis (e.g., twinning, poor diffraction)?

Answer:

  • Data Collection : Use synchrotron radiation for weak diffractors.
  • Software Tools :
    • SHELXL : Refines twinned crystals via HKLF5 format, handling pseudo-merohedral twinning .
    • WinGX/ORTEP : Visualizes anisotropic displacement parameters to identify disorder .
  • Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) identifies supramolecular motifs influencing packing .

Example : For a twinned crystal, merging data with CELL_NOW and refining with SHELXL improves R-factors (<0.05) .

Basic: Which analytical techniques are most effective for purity and identity confirmation?

Answer:

  • HPLC-PDA : Detects impurities at 0.1% levels using C18 columns and UV detection (λ = 254 nm).
  • FT-IR : Confirms functional groups (e.g., Boc carbonyl at ~1680 cm⁻¹) .
  • Elemental Analysis : Validates C/H/N ratios within 0.4% of theoretical values.

Q. Table 2: Typical Analytical Parameters

TechniqueConditionsKey Peaks/Results
¹H NMR400 MHz, CDCl₃δ 1.45 (Boc CH₃), 6.25 (oxazole H)
HRMSESI+, m/z[M+H]⁺ calc. 296.1601; found 296.1603

Advanced: How do hydrogen-bonding networks influence the solid-state arrangement of this compound?

Answer:
The oxazole NH₂ and piperidine carbonyl groups drive supramolecular assembly. Methodologies include:

  • Graph Set Analysis : Classifies motifs like N1(R22(8))\text{N}_1(\text{R}_2^2(8)) for NH···O interactions .
  • Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., H-bonding vs. van der Waals).

Case Study : In tert-butyl 4-{[5-(4-chlorophenyl)...}, N–H···O bonds form chains along the a-axis, stabilizing the lattice .

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